molecular formula C5H13NO3 B3052910 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol CAS No. 48044-21-9

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol

Cat. No.: B3052910
CAS No.: 48044-21-9
M. Wt: 135.16 g/mol
InChI Key: LTGSEYCAANRRBN-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is an organic compound with the molecular formula C₅H₁₃NO₃. It is a versatile chemical used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol can be synthesized through the reaction of ethanolamine with formaldehyde. The reaction typically occurs under mild conditions, with the ethanolamine acting as a nucleophile and attacking the electrophilic carbon in formaldehyde, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethanolamine to a formaldehyde solution under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Results in simpler amines.

    Substitution: Yields halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

    Biology: Employed in the preparation of buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The compound’s hydroxyl and amino groups play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler analog with similar chemical properties but lacks the additional hydroxymethyl group.

    Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different reactivity.

    Triethanolamine: Contains three hydroxyl groups and is more hydrophilic, making it suitable for different industrial applications.

Uniqueness

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

2-[2-hydroxyethyl(hydroxymethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c7-3-1-6(5-9)2-4-8/h7-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGSEYCAANRRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321657
Record name 2,2'-[(Hydroxymethyl)azanediyl]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48044-21-9
Record name NSC379500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[(Hydroxymethyl)azanediyl]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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